molecular formula C21H17N3O B13804246 4,5-Diphenyl-1-(phenylmethoxy)-1H-1,2,3-triazole

4,5-Diphenyl-1-(phenylmethoxy)-1H-1,2,3-triazole

Cat. No.: B13804246
M. Wt: 327.4 g/mol
InChI Key: PWUKAGVRTLJBHP-UHFFFAOYSA-N
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Description

4,5-Diphenyl-1-(phenylmethoxy)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diphenyl-1-(phenylmethoxy)-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts under mild conditions. The general synthetic route can be summarized as follows:

    Preparation of Azide: The azide precursor is synthesized from the corresponding amine through diazotization followed by azidation.

    Cycloaddition Reaction: The azide is reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Sourcing and preparation of high-purity azides and alkynes.

    Catalytic Cycloaddition: Conducting the cycloaddition reaction in reactors with efficient mixing and temperature control.

    Purification: Purification of the product through crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenyl-1-(phenylmethoxy)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the triazole.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of triazole oxides or hydroxylated derivatives.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Introduction of various substituents leading to functionalized triazoles.

Scientific Research Applications

4,5-Diphenyl-1-(phenylmethoxy)-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-1-(phenylmethoxy)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the specific application and target. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenyl-1H-imidazole: Similar structure but lacks the phenylmethoxy group.

    4,5-Diphenyl-1H-1,2,3-triazole: Similar triazole core but without the phenylmethoxy substitution.

    4,5-Diphenyl-1H-pyrazole: Another heterocyclic compound with a different nitrogen arrangement.

Uniqueness

4,5-Diphenyl-1-(phenylmethoxy)-1H-1,2,3-triazole is unique due to the presence of the phenylmethoxy group, which can influence its chemical reactivity, biological activity, and physical properties. This substitution can enhance its ability to interact with specific biological targets and improve its solubility and stability.

Properties

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

4,5-diphenyl-1-phenylmethoxytriazole

InChI

InChI=1S/C21H17N3O/c1-4-10-17(11-5-1)16-25-24-21(19-14-8-3-9-15-19)20(22-23-24)18-12-6-2-7-13-18/h1-15H,16H2

InChI Key

PWUKAGVRTLJBHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CON2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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